molecular formula C18H13Cl2FN4O2 B11296917 N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

Cat. No.: B11296917
M. Wt: 407.2 g/mol
InChI Key: SRALODNCGJGCHF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is a complex organic compound characterized by the presence of chloro and fluoro substituents on its phenyl rings, and a triazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide typically involves multiple steps:

    Formation of the Triazinyl Core: The triazinyl core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity through halogen bonding, while the triazinyl group may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, combined with a triazinyl core. This combination of functional groups can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13Cl2FN4O2

Molecular Weight

407.2 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]propanamide

InChI

InChI=1S/C18H13Cl2FN4O2/c1-10(17(26)23-13-6-7-15(21)14(20)8-13)25-18(27)24-16(9-22-25)11-2-4-12(19)5-3-11/h2-10H,1H3,(H,23,26)

InChI Key

SRALODNCGJGCHF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)Cl)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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